Echinocandin B Nucleus is Biologically Inactive: A Critical Differentiator from the Parent Echinocandin B
The enzymatic removal of the linoleoyl side chain from echinocandin B to generate the echinocandin B nucleus completely abolishes antifungal activity. This represents a functional inversion: echinocandin B exhibits potent inhibition of β-(1,3)-D-glucan synthase (IC50 = 0.008 μg/mL), whereas the resulting nucleus demonstrates no detectable inhibition at the enzyme level and no in vitro activity against Candida species [1]. This stark activity differential is the defining characteristic that makes the nucleus valuable as a synthetic intermediate rather than a therapeutic agent.
| Evidence Dimension | Antifungal activity (β-(1,3)-D-glucan synthase inhibition) |
|---|---|
| Target Compound Data | IC50 >50 μg/mL (no inhibition) |
| Comparator Or Baseline | Echinocandin B (parent compound): IC50 = 0.008 μg/mL |
| Quantified Difference | >6,250-fold reduction in inhibitory potency |
| Conditions | In vitro enzyme inhibition assay using β-(1,3)-D-glucan synthase isolated from Candida albicans |
Why This Matters
This confirms the nucleus is a clean synthetic slate—free of intrinsic antifungal activity that could interfere with activity readouts during analog screening.
- [1] Hashimoto S. Micafungin: a sulfated echinocandin. J Antibiot (Tokyo). 2009;62(1):27-35. doi:10.1038/ja.2008.3 (Table 1: Water solubility and inhibitory effect of echinocandins on 1,3-β-glucan synthase) View Source
